4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H11NO3. It is known for its unique structure, which includes a benzonitrile group attached to a phenoxy group that is further substituted with hydroxy and hydroxymethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-(hydroxymethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Formation of 4-[4-hydroxy-3-(carboxy)phenoxy]benzonitrile.
Reduction: Formation of 4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzylamine.
Substitution: Formation of various substituted phenoxybenzonitriles depending on the substituent used
Wissenschaftliche Forschungsanwendungen
4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and polymers
Wirkmechanismus
The mechanism of action of 4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrile group can participate in interactions with enzymes and receptors, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxymethyl group.
4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile: Similar structure but with a bromo group instead of a hydroxy group
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
2803552-55-6 |
---|---|
Molekularformel |
C14H11NO3 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H11NO3/c15-8-10-1-3-12(4-2-10)18-13-5-6-14(17)11(7-13)9-16/h1-7,16-17H,9H2 |
InChI-Schlüssel |
ZTJKVXTXDBZRNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.